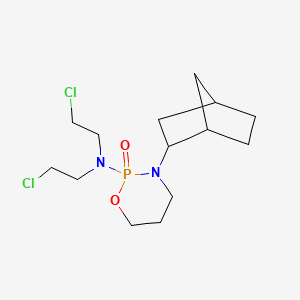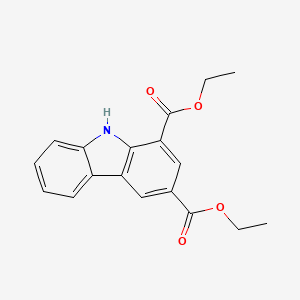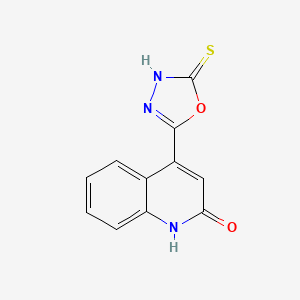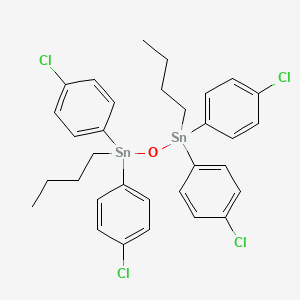![molecular formula C13H22N2O B14431436 1-Amino-3-[butyl(phenyl)amino]propan-2-OL CAS No. 76450-93-6](/img/structure/B14431436.png)
1-Amino-3-[butyl(phenyl)amino]propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-[butyl(phenyl)amino]propan-2-OL is an organic compound that belongs to the class of amino alcohols. This compound features both an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications. Its structure includes a butyl group, a phenyl group, and a propanol backbone, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-[butyl(phenyl)amino]propan-2-OL can be achieved through several methods. One common approach involves the reaction of 3-chloro-1-propanol with butyl(phenyl)amine under basic conditions. The reaction typically proceeds as follows:
Reactants: 3-chloro-1-propanol and butyl(phenyl)amine.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The reactants are mixed and heated to promote the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-3-[butyl(phenyl)amino]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a secondary amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) and bases (e.g., sodium hydroxide) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Amino-3-[butyl(phenyl)amino]propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Amino-3-[butyl(phenyl)amino]propan-2-OL involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity or modulating receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
1-Amino-3-[methyl(phenyl)amino]propan-2-OL: Similar structure but with a methyl group instead of a butyl group.
1-Amino-3-[ethyl(phenyl)amino]propan-2-OL: Similar structure but with an ethyl group instead of a butyl group.
1-Amino-3-[propyl(phenyl)amino]propan-2-OL: Similar structure but with a propyl group instead of a butyl group.
Uniqueness
1-Amino-3-[butyl(phenyl)amino]propan-2-OL is unique due to the presence of the butyl group, which can influence its hydrophobicity, steric properties, and overall reactivity. This uniqueness can affect its interactions with biological targets and its suitability for specific applications in research and industry.
Propiedades
Número CAS |
76450-93-6 |
|---|---|
Fórmula molecular |
C13H22N2O |
Peso molecular |
222.33 g/mol |
Nombre IUPAC |
1-amino-3-(N-butylanilino)propan-2-ol |
InChI |
InChI=1S/C13H22N2O/c1-2-3-9-15(11-13(16)10-14)12-7-5-4-6-8-12/h4-8,13,16H,2-3,9-11,14H2,1H3 |
Clave InChI |
LQYQPOOVIWJZMD-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CC(CN)O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Oxo-3-[2-(3-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14431353.png)
![L-Alanine, 3-[(2-sulfoethyl)dithio]-](/img/structure/B14431361.png)






![2-{4-[3-([1,1'-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14431405.png)

![8-Benzyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14431410.png)



